molecular formula C19H16N2O3 B1615085 2'-(4-Methoxybenzoyl)-1-naphthohydrazide CAS No. 83833-17-4

2'-(4-Methoxybenzoyl)-1-naphthohydrazide

Cat. No.: B1615085
CAS No.: 83833-17-4
M. Wt: 320.3 g/mol
InChI Key: MTZHJEBRPLTJNT-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2'-(4-Methoxybenzoyl)-1-naphthohydrazide (CAS: 83833-17-4) is a hydrazide derivative with the molecular formula C₁₉H₁₆N₂O₃ and a molecular weight of 320.34 g/mol . The compound features a naphthalene ring substituted with a hydrazide group at the 1-position and a 4-methoxybenzoyl moiety at the 2'-position. The methoxy group (-OCH₃) is electron-donating, influencing electronic distribution and intermolecular interactions such as hydrogen bonding and π-π stacking.

Condensation of aldehydes with hydrazides.

Multi-step reactions involving hydrazine hydrate and substituted benzaldehydes.

Properties

IUPAC Name

N'-(4-methoxybenzoyl)naphthalene-1-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O3/c1-24-15-11-9-14(10-12-15)18(22)20-21-19(23)17-8-4-6-13-5-2-3-7-16(13)17/h2-12H,1H3,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTZHJEBRPLTJNT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50232738
Record name 2'-(4-Methoxybenzoyl)-1-naphthohydrazide
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Molecular Weight

320.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

83833-17-4
Record name 1-Naphthalenecarboxylic acid, 2-(4-methoxybenzoyl)hydrazide
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Record name 2'-(4-Methoxybenzoyl)-1-naphthohydrazide
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Record name 2'-(4-Methoxybenzoyl)-1-naphthohydrazide
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Record name 2'-(4-methoxybenzoyl)-1-naphthohydrazide
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(4-Methoxybenzoyl)-1-naphthohydrazide typically involves the reaction of 4-methoxybenzoyl chloride with 1-naphthohydrazide. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-(4-Methoxybenzoyl)-1-naphthohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Naphthoquinone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazides.

Scientific Research Applications

2’-(4-Methoxybenzoyl)-1-naphthohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2’-(4-Methoxybenzoyl)-1-naphthohydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituted Benzoyl Hydrazides

2'-(4-Methylbenzoyl)-2-naphthohydrazide
  • Structure : Substitution of methoxy (-OCH₃) with methyl (-CH₃) at the benzoyl para position.
  • Molecular Formula : C₁₉H₁₆N₂O₂; MW : 304.34 g/mol .
  • Key Differences: Electronic Effects: Methyl is weakly electron-donating compared to methoxy, reducing hydrogen-bonding capacity. Biological Activity: Limited data, but methyl groups may enhance lipophilicity, affecting membrane permeability.
2'-(4-Bromobenzoyl)-1-naphthohydrazide
  • Structure : Bromine substituent (-Br) replaces methoxy.
  • Molecular Formula : C₁₈H₁₃BrN₂O₂; MW : 369.21 g/mol .
  • Applications: Used in high-throughput synthesis; bromine’s presence may facilitate halogen bonding in target proteins .

Methoxy-Substituted Analogs

4-Methoxy-N-(4-(2-(4-methoxybenzoyl)hydrazine-1-carbonyl)phenyl)benzamide (A-3c)
  • Structure : Doubly substituted methoxy groups on both benzamide and benzoyl moieties.
  • Biological Relevance: Similar compounds show antioxidant activity (e.g., thiourea derivatives in ).
2-(4-Methoxybenzoyl)benzoic Acid
  • Structure : Carboxylic acid replaces hydrazide; methoxy retained.
  • Biological Activity: Binds to sweet/umami receptors with lower ΔGbinding (stronger affinity) than non-methoxy analogs .
  • Implications : Methoxy groups enhance ligand-receptor interactions, possibly via H-bonding or dipole interactions.

Structural and Functional Analysis

Substituent Effects on Bioactivity

Substituent Electronic Effect Biological Impact Example Activity
-OCH₃ (Methoxy) Electron-donating Enhanced H-bonding, receptor affinity Antiparasitic (Ki = 3 µM)
-CH₃ (Methyl) Weakly donating Increased lipophilicity Limited data
-Br (Bromo) Electron-withdrawing Halogen bonding, steric hindrance Synthetic intermediate

Crystallographic and Hydrogen-Bonding Patterns

  • Hydrazide Core : Facilitates intermolecular H-bonding (N-H⋯O), critical for crystal packing and stability .
  • Methoxy Group : Participates in C-H⋯O interactions, influencing solubility and solid-state morphology .

Biological Activity

2'-(4-Methoxybenzoyl)-1-naphthohydrazide, also known as N'-(4-Methoxybenzoyl)-2-naphthohydrazide, is a hydrazide derivative that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. This compound is characterized by its unique chemical structure, which includes a 4-methoxybenzoyl moiety attached to a naphthohydrazide backbone. The molecular formula is C15H14N2O2C_{15}H_{14}N_{2}O_{2} with a molecular weight of approximately 254.28 g/mol. This article will explore the biological activities of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer activity. Its efficacy is attributed to several mechanisms:

  • Induction of Apoptosis : The compound has been shown to promote apoptosis in various cancer cell lines through the generation of reactive oxygen species (ROS) and modulation of apoptotic pathways. Similar compounds in the hydrazide class have demonstrated cytotoxic effects by activating caspases and disrupting mitochondrial function .
  • DNA Interaction : Studies suggest that this compound interacts with DNA, inhibiting key enzymes involved in cell proliferation. This interaction can lead to disruptions in cellular processes essential for cancer cell survival.
  • Cytotoxic Effects : The compound has exhibited cytotoxicity against several cancer cell lines, including HEPG2 (hepatocellular carcinoma) and HCT-116 (colorectal carcinoma), with IC50 values indicating effective growth inhibition .

The biological activity of this compound can be summarized through the following mechanisms:

MechanismDescription
Apoptosis InductionActivation of caspases and ROS generation leading to programmed cell death.
DNA BindingInhibition of enzymes involved in DNA replication and repair processes.
Cell Cycle ArrestDisruption of normal cell cycle progression, particularly at the S phase.

Case Studies

Several studies have highlighted the potential of this compound in anticancer research:

  • Study on Hepatocellular Carcinoma : In vitro studies demonstrated that treatment with this compound resulted in significant apoptosis in HEPG2 cells, with increased levels of pro-apoptotic proteins (e.g., Bax) and decreased levels of anti-apoptotic proteins (e.g., Bcl-2) .
  • Colorectal Cancer Research : Another study reported that this compound showed potent cytotoxicity against HCT-116 cells, with mechanisms involving ROS generation and subsequent activation of apoptotic pathways .
  • Mechanistic Insights : Further investigations into the molecular mechanisms revealed that this compound induced changes in lysosomal membrane permeability, contributing to its cytotoxic effects .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2'-(4-Methoxybenzoyl)-1-naphthohydrazide
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